2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
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Overview
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene is a chemical compound with the molecular formula C9H7ClF3NO3 It is characterized by the presence of a trifluoroethoxy group, a nitro group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-nitrotoluene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-aminotoluene.
Oxidation: Formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzoic acid.
Scientific Research Applications
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene depends on its interaction with molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The chlorinated aromatic ring can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene is unique due to the presence of both a trifluoroethoxy group and a nitro group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPYSHYNVBXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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